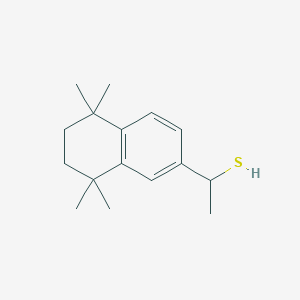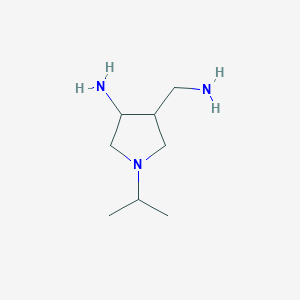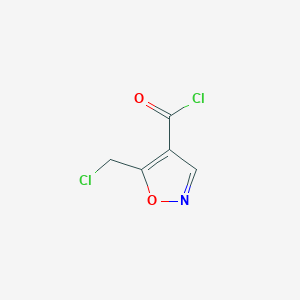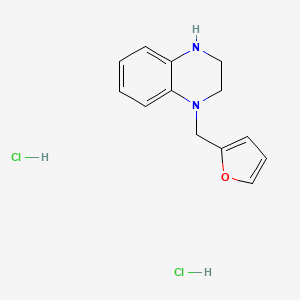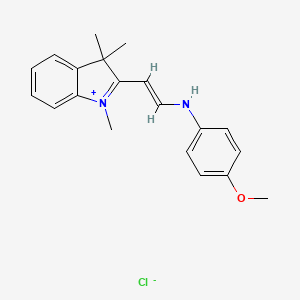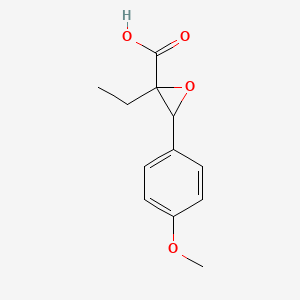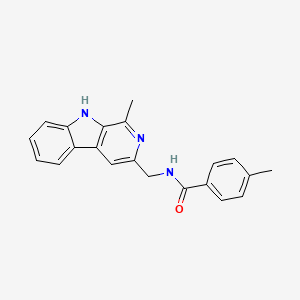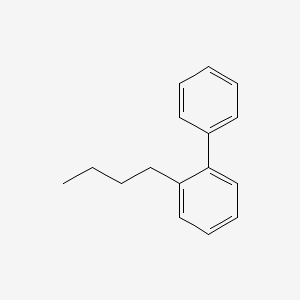![molecular formula C8H17N3 B13949311 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a sigma-1 receptor antagonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine typically involves the construction of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable amine with a spirocyclic ketone under reductive amination conditions . For example, tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate can be synthesized and then deprotected to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .
科学研究应用
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine has several scientific research applications:
作用机制
The primary mechanism of action for 2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating ion channels, neurotransmitter release, and cellular signaling pathways. By antagonizing these receptors, the compound can enhance the analgesic effects of opioids and reduce opioid tolerance .
相似化合物的比较
Similar Compounds
2-(2-Acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile: This compound is also a sigma-1 receptor antagonist but has additional functional groups that may confer different pharmacological properties.
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone: Similar in structure but with a ketone functional group, which may affect its reactivity and biological activity.
Uniqueness
2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine is unique due to its specific spirocyclic structure, which provides a rigid framework that can interact with biological targets in a distinct manner. This structural feature can enhance its selectivity and potency as a sigma-1 receptor antagonist .
属性
分子式 |
C8H17N3 |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-(1,7-diazaspiro[3.4]octan-7-yl)ethanamine |
InChI |
InChI=1S/C8H17N3/c9-3-6-11-5-2-8(7-11)1-4-10-8/h10H,1-7,9H2 |
InChI 键 |
BBWAMFPFSDMDES-UHFFFAOYSA-N |
规范 SMILES |
C1CNC12CCN(C2)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


